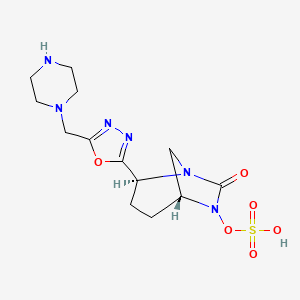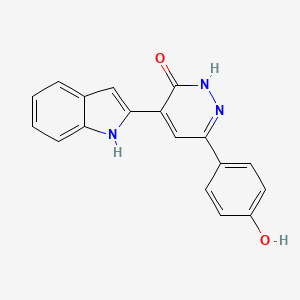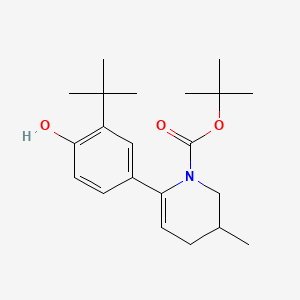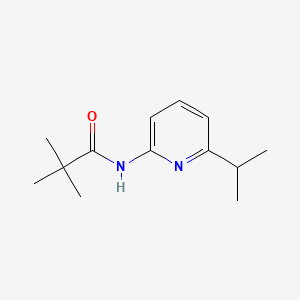
Antibacterial agent 52
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 52 is a compound known for its potent antibacterial properties. It has been extensively studied for its ability to combat various bacterial infections, particularly those caused by drug-resistant bacteria. This compound is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antibacterial agent 52 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include organic solvents, acids, bases, and various metal catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. Quality control measures are also crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 52 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.
Scientific Research Applications
Antibacterial agent 52 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is employed in research on bacterial physiology and the development of new antibacterial therapies.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and other applications.
Mechanism of Action
The mechanism of action of antibacterial agent 52 involves targeting specific bacterial processes to inhibit growth or kill bacteria. It typically binds to bacterial enzymes or proteins, disrupting essential cellular functions such as DNA replication, protein synthesis, or cell wall synthesis. This leads to the death of the bacterial cell or inhibition of its growth.
Comparison with Similar Compounds
Antibacterial agent 52 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a different chemical structure.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Ciprofloxacin: Inhibits DNA replication by targeting bacterial DNA gyrase.
This compound stands out due to its effectiveness against drug-resistant bacteria and its unique mode of action, making it a valuable addition to the arsenal of antibacterial agents.
Properties
Molecular Formula |
C13H20N6O6S |
|---|---|
Molecular Weight |
388.40 g/mol |
IUPAC Name |
[(2S,5R)-7-oxo-2-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H20N6O6S/c20-13-18-7-9(19(13)25-26(21,22)23)1-2-10(18)12-16-15-11(24-12)8-17-5-3-14-4-6-17/h9-10,14H,1-8H2,(H,21,22,23)/t9-,10+/m1/s1 |
InChI Key |
XYMPZQHEDYODFR-ZJUUUORDSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4 |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)



![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)


![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)

![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)

